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Compound of Interest

4-Ethoxyamphetamine
Compound Name:
hydrochloride

Cat. No.: B175335

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 4-Ethoxyamphetamine hydrochloride. Designed for researchers,
scientists, and drug development professionals, this document delves into the core analytical
techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). While a complete set of publicly available, peer-reviewed
spectroscopic data for 4-Ethoxyamphetamine hydrochloride is not readily found, this guide
will establish the predicted spectral characteristics based on its molecular structure and by
drawing parallels with closely related and well-documented analogs.

Introduction to 4-Ethoxyamphetamine
Hydrochloride

4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a psychoactive
substance belonging to the phenethylamine and amphetamine chemical classes. It is
structurally analogous to other para-substituted amphetamines, such as the more well-known
4-methoxyamphetamine (PMA). The hydrochloride salt of 4-ethoxyamphetamine is the
common form used in laboratory settings for its increased stability and solubility.

The precise and unambiguous characterization of this molecule is paramount for forensic
analysis, pharmacological research, and in the context of drug development and regulation.
Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and
confirming the identity of such compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Predicted *H NMR Spectrum

The proton NMR (*H NMR) spectrum of 4-Ethoxyamphetamine hydrochloride is expected to
exhibit distinct signals corresponding to each unique proton environment in the molecule. The
presence of the hydrochloride salt will influence the chemical shifts of protons near the amine

group.

Table 1: Predicted *H NMR Chemical Shifts for 4-Ethoxyamphetamine Hydrochloride
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Predicted
Protons Chemical Shift  Multiplicity Integration Rationale

(6, ppm)

) Protons ortho to
Aromatic (Ha) ~7.1 Doublet 2H
the ethoxy group.

_ Protons meta to
Aromatic (Hb) ~6.8 Doublet 2H
the ethoxy group.

Protons of the
methylene group
Methylene (-O- of the ethoxy
~4.0 Quartet 2H ] )
CH2-CH?5) substituent, split
by the adjacent

methyl group.

The proton on
the chiral center,
) ) split by the
Methine (-CH-) ~3.5 Multiplet 1H ]
adjacent methyl
and methylene

groups.

Protons of the
Methylene (- methylene grou
y ( ~2.9 Multiplet 2H ] y Jroup
CH2-CH-) adjacent to the

aromatic ring.

Amine (-NHs*) Broad singlet 3H Protons of the
protonated
amine, often
exchanging with
the solvent,
leading to a
broad signal. The
chemical shift
can be highly
variable
depending on the
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solvent and

concentration.

Methyl (-O-CHa-

~1.4 Triplet
CHs)

Protons of the
terminal methyl
group of the
ethoxy
substituent, split
by the adjacent

methylene group.

Methyl (-CH-
CHs)

~1.2 Doublet

Protons of the
methyl group on
the propane
chain, split by the
adjacent methine

proton.

Predicted **C NMR Spectrum

The carbon-13 NMR (33C NMR) spectrum provides information on the different carbon

environments within the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 4-Ethoxyamphetamine Hydrochloride
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)
) Aromatic carbon bonded to the
Aromatic (C-O) ~157
ethoxy group.
_ Aromatic carbons ortho to the
Aromatic (C-C) ~130
ethoxy group.
) Aromatic carbons meta to the
Aromatic (CH) ~115
ethoxy group.
Aromatic (quaternary) ~130 Quaternary aromatic carbon.
Methylene carbon of the
Methylene (-O-CH2-CH3) ~63
ethoxy group.
) Methine carbon of the propane
Methine (-CH-) ~50 )
chain.
Methylene carbon adjacent to
Methylene (-CH2-CH-) ~40 o
the aromatic ring.
Methyl carbon of the ethoxy
Methyl (-O-CH2-CHs) ~15
group.
Methyl carbon of the propane
Methyl (-CH-CHs) ~20

chain.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxyamphetamine
hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide (D20), Methanol-da,
or Chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane
(TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) for D20, to calibrate
the chemical shift scale to O ppm.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.
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e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence to obtain singlets for all carbon signals. A larger number of scans and a longer
relaxation delay may be necessary due to the lower natural abundance and longer relaxation
times of 13C nuclei.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and performing baseline correction. Integrate the signals in the *H NMR spectrum
to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The spectrum of 4-Ethoxyamphetamine hydrochloride is
expected to show characteristic absorption bands for the aromatic ring, ether linkage, and the
primary amine salt.

Table 3: Predicted IR Absorption Bands for 4-Ethoxyamphetamine Hydrochloride
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Wavenumber . . . .
( 1 Intensity Functional Group Vibrational Mode
cm-
N-H stretching of the
3100-2800 Strong, broad -NHs* ] ]
primary amine salt.
3050-3000 Medium Aromatic C-H C-H stretching.
C-H stretching of
2980-2850 Medium-Strong Aliphatic C-H methyl and methylene
groups.
) Aromatic ring
1610, 1510 Medium-Strong Cc=C )
stretching.
Asymmetric stretching
1250 Strong C-0-C

of the aryl alkyl ether.

Out-of-plane bending
830 Strong Aromatic C-H for a 1,4-disubstituted

(para) aromatic ring.

Experimental Protocol for FTIR-ATR Spectroscopy

o Sample Preparation: Place a small amount of the solid 4-Ethoxyamphetamine
hydrochloride powder directly onto the diamond crystal of the Attenuated Total Reflectance
(ATR) accessory.

e Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the
empty crystal.

o Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact
with the crystal. Collect the spectrum over a range of 4000 to 400 cm~1.

o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for identification and structural elucidation. For 4-
Ethoxyamphetamine, Electron lonization (EI) would likely be used.

Predicted Mass Spectrum

The molecular ion peak ([M]*) for the free base of 4-ethoxyamphetamine (C11H17NO) would be
at a mass-to-charge ratio (m/z) of 179.26. However, under El conditions, the molecular ion may
be weak or absent. The major fragmentation pathway is expected to be the cleavage of the C-
C bond beta to the nitrogen atom (benzylic cleavage), which is a characteristic fragmentation
for amphetamines.

Table 4: Predicted Key Mass Fragments for 4-Ethoxyamphetamine

m/z Proposed Fragment Rationale

179 [C11H17NO]* Molecular ion of the free base.

Loss of the aminopropane side

135 [CoH110]* o )
chain via benzylic cleavage.
The iminium cation resulting
from the alpha-cleavage. This
44 [C2HeN]*

is often the base peak for

amphetamines.

Visualization of Predicted Fragmentation

[CoH110]*

m/z = 135
4-Ethoxyamphetamine —

[M]* —-—-(Benzylic Cleavage)

m/z =179 ~a( [C2H6N]*
m/z = 44

(Base Peak)
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Caption: Predicted El Mass Spectrometry fragmentation of 4-Ethoxyamphetamine.

Experimental Protocol for GC-MS

e Sample Preparation: Dissolve a small amount of 4-Ethoxyamphetamine hydrochloride in
a suitable solvent (e.g., methanol). The sample may need to be derivatized (e.g., with
trifluoroacetic anhydride) to improve its chromatographic properties, though analysis of the
free base is also common.

o Gas Chromatography (GC): Inject the sample into the GC. The volatile components are
separated based on their boiling points and interactions with the stationary phase of the GC
column. A typical temperature program would start at a low temperature and ramp up to a
higher temperature to elute all components.

e Mass Spectrometry (MS): As the components elute from the GC column, they enter the ion
source of the mass spectrometer (typically an El source). The molecules are ionized and
fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector
records their abundance.

o Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to
a library of known spectra for identification.

Integrated Analytical Workflow

A robust identification of 4-Ethoxyamphetamine hydrochloride relies on the combination of
these spectroscopic techniques. The following diagram illustrates a typical workflow.
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Caption: General workflow for the spectroscopic identification of a compound.

Conclusion

The spectroscopic characterization of 4-Ethoxyamphetamine hydrochloride is essential for
its unambiguous identification. While a complete, published dataset is not readily available, a
combination of *H and 3C NMR, IR spectroscopy, and mass spectrometry provides the
necessary information for its structural elucidation. The predicted data and protocols outlined in
this guide, based on fundamental principles and comparison with analogous structures, offer a
robust framework for researchers and scientists working with this and related compounds. The
synergistic use of these techniques ensures the highest level of scientific integrity and
trustworthiness in the analytical results.
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References

+ While no direct and complete spectroscopic data for 4-Ethoxyamphetamine hydrochloride
was found in the public domain during the literature search, the principles and comparative
data are based on general knowledge from organic spectroscopy textbooks and data from
structurally similar compounds found in various scientific databases and publications.

o

NIST Chemistry WebBook: A comprehensive source for chemical and physical data,
including mass spectra and IR spectra for many compounds. ([Link])

o PubChem: A public database of chemical substances and their properties, often including
links to spectral data. ([Link])

o Scientific Journals: Publications in analytical chemistry, forensic science, and
pharmacology that detail the synthesis and characterization of new psychoactive
substances. Examples include the Journal of Analytical Toxicology, Forensic Science
International, and the Journal of Organic Chemistry.

o SWGDRUG Monographs: The Scientific Working Group for the Analysis of Seized Drugs
provides monographs with spectroscopic data for many controlled substances. ([Link])

 To cite this document: BenchChem. [Spectroscopic Data of 4-Ethoxyamphetamine
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175335#spectroscopic-data-of-4-
ethoxyamphetamine-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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